(4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;2,2,2-trifluoroacetic acid
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Overview
Description
The compound (4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[1240]octadeca-1(18),4,14,16-tetraene-7,3’-piperidine]-8,13-dione;2,2,2-trifluoroacetic acid is a complex organic molecule with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3’-piperidine]-8,13-dione typically involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro structures with different functional groups or side chains. Examples include spiro[2,4-dithia-1-methyl-8-oxabicyclo[3.3.0]octane-3,3’-(1’-oxa-2’-methyl)-cyclopentane] and spiro[dithia-6-methyl-7-oxa-bicyclo[3.3.0]octane-3,3’-(1’-oxa-2-methyl)cyclopentane] .
Uniqueness
The uniqueness of (4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3’-piperidine]-8,13-dione lies in its specific spiro structure and the presence of trifluoroacetic acid. This combination of features gives it distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3.C2HF3O2/c1-17(2)14-18-15-25-21(27)19-8-3-4-9-20(19)29-13-6-5-10-23(22(28)26-18)11-7-12-24-16-23;3-2(4,5)1(6)7/h3-6,8-9,17-18,24H,7,10-16H2,1-2H3,(H,25,27)(H,26,28);(H,6,7)/b6-5+;/t18-,23?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDNAMIYOYZWFS-MJXLMYNYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNC(=O)C2=CC=CC=C2OCC=CCC3(CCCNC3)C(=O)N1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CNC(=O)C2=CC=CC=C2OC/C=C/CC3(CCCNC3)C(=O)N1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F3N3O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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